Essential Intermediate in the Synthesis of the Commercial Hypnotic Prodrug Rilmazafone Hydrochloride
N‑Phthaloylglycylglycine is the mandatory starting material for the preparation of phthalylglycylglycyl chloride, which acylates the triazole intermediate in the convergent synthesis of Rilmazafone hydrochloride—a marketed hypnotic prodrug. The simpler analog N‑phthaloylglycine (C₁₀H₇NO₄, MW 205.17) cannot furnish the required glycyl‑glycine spacer and would yield a truncated product with altered pharmacological properties [1]. No alternative protecting‑group strategy (Fmoc, Boc, Cbz) on glycyl‑glycine is compatible with the hydrazine‑mediated phthaloyl removal employed in this industrial process [1].
| Evidence Dimension | Participation in a validated industrial synthetic pathway |
|---|---|
| Target Compound Data | Phthalylglycylglycyl chloride derived from CAS 3916-40-3 is specifically used in the cyclization step to form intermediate (VI) of Rilmazafone hydrochloride synthesis [1]. |
| Comparator Or Baseline | N‑Phthaloylglycine (CAS 4702-13-0): no literature or patent precedent for use as acylating agent in Rilmazafone synthesis. |
| Quantified Difference | Qualitative–binary (suitable vs. unsuitable); the target compound is the sole documented phthaloyl-intermediate for this specific step in the published route. |
| Conditions | THF‑HMPT solvent system, cyclization of 2',5-dichloro-2-aminobenzophenone derivative with phthalylglycylglycyl chloride [1]. |
Why This Matters
For any CRO or generic manufacturer planning Rilmazafone hydrochloride synthesis, CAS 3916-40-3 is the only chemically viable phthaloyl-protected intermediate, making it a non-substitutable procurement item.
- [1] DrugFuture. Rilmazafone hydrochloride dihydrate synthetic pathway. https://www.drugfuture.com/synth/syndata.aspx?ID=90331 (accessed 2026-05-12). View Source
